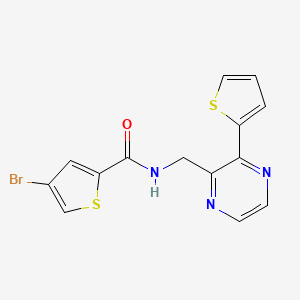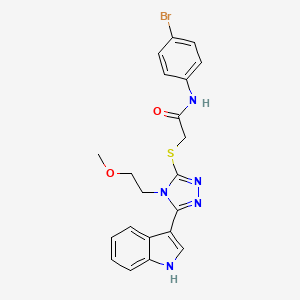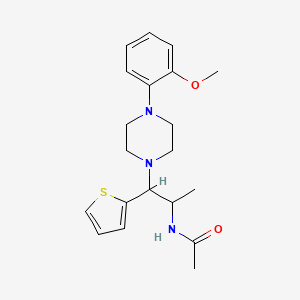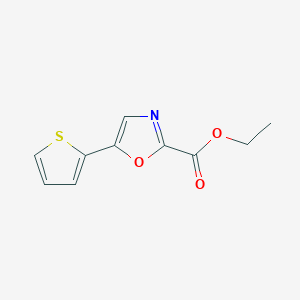
3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide” is a chemical compound that contains an isopropylthio group, a phenylthiazol group, and a benzamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate isopropylthio compound with a 4-phenylthiazol-2-yl benzamide. The exact synthesis route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a phenylthiazol group via a nitrogen atom, and an isopropylthio group attached to the phenylthiazol group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The benzamide and phenylthiazol groups could potentially undergo various reactions such as hydrolysis, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用
Antibacterial Activity
3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide: and its derivatives have been investigated for their antimicrobial potential. In a study by Mudgil et al., five novel derivatives were synthesized and evaluated against bacterial strains. Notably, compounds 7c and 7d demonstrated potent antibacterial activity against E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL . These findings highlight the compound’s potential as an antibacterial agent.
Antifungal Properties
The same study revealed that compounds 7a, 7b, and 7e exhibited strong antifungal activity against tested fungal species, including R. oryzae, with an MIC of 3.125 µg/mL . This suggests that 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide derivatives could be explored further as antifungal agents.
Anti-Inflammatory Potential
Compound 7d, derived from this thiazolidinone scaffold, demonstrated powerful anti-inflammatory activity with an IC50 value of 1.27 µg/mL . This property makes it a promising candidate for anti-inflammatory drug development.
Heterocyclic Chemistry
The compound’s thiazole moiety contributes to its unique properties. Thiazoles are important heterocyclic scaffolds in medicinal chemistry, and this compound’s structure aligns with the privileged scaffolds used in drug discovery .
Structural Elucidation
Researchers have employed IR and 1H NMR spectral analyses to confirm the structure of 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide and its derivatives . Understanding the compound’s structure is crucial for further investigations.
Potential Therapeutic Applications
Given its diverse properties, this compound may find applications in various therapeutic areas, including inflammation-related disorders, bacterial infections, and fungal diseases.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-6-9-15(11-16)18(22)21-19-20-17(12-23-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVDJJVUNHLAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine tfa](/img/structure/B2430410.png)
![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2430417.png)
![3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2430418.png)



![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)

